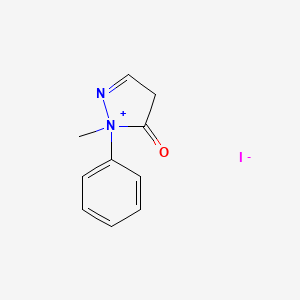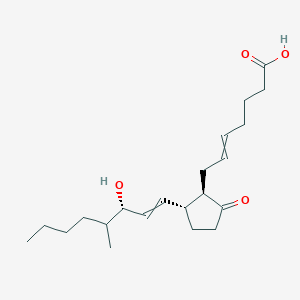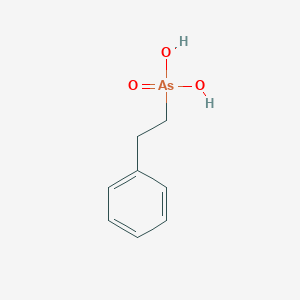![molecular formula C15H17NO2S B14489856 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile CAS No. 63510-03-2](/img/structure/B14489856.png)
3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylbenzene-1-sulfonyl)bicyclo[221]heptane-2-carbonitrile is a complex organic compound that features a bicyclic structure with a sulfonyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be achieved through a formal [4 + 2] cycloaddition reaction. This reaction is often catalyzed by organocatalysts under mild conditions to ensure high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitrile groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
Applications De Recherche Scientifique
3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It can be used in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the nitrile group can participate in nucleophilic addition reactions. These interactions can lead to the formation of covalent bonds with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonitrile: Shares the bicyclic core but lacks the sulfonyl group.
Bicyclo[2.2.1]heptane-1-carboxylates: Similar bicyclic structure with different functional groups.
2-Methyl-3-methylene-bicyclo[2.2.1]heptane: Another bicyclic compound with different substituents.
Uniqueness
The presence of both the sulfonyl and nitrile groups in 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile makes it unique compared to other similar compounds. These functional groups provide distinct reactivity and potential for diverse applications in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
63510-03-2 |
|---|---|
Formule moléculaire |
C15H17NO2S |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)sulfonylbicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C15H17NO2S/c1-10-2-6-13(7-3-10)19(17,18)15-12-5-4-11(8-12)14(15)9-16/h2-3,6-7,11-12,14-15H,4-5,8H2,1H3 |
Clé InChI |
APNMXNOLLNSQFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CCC(C3)C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



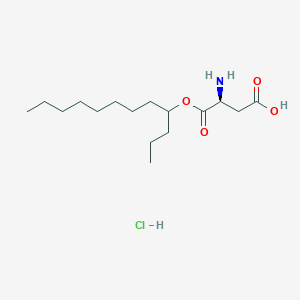
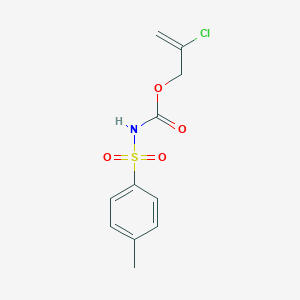
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
